molecular formula C18H17NO4 B2917085 (E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide CAS No. 1421586-43-7

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide

Katalognummer: B2917085
CAS-Nummer: 1421586-43-7
Molekulargewicht: 311.337
InChI-Schlüssel: RSKCTMHMUWARMS-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide is a synthetic acrylamide derivative intended for research and development purposes. Compounds within this structural class have been investigated for their potential as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . Research on analogous furan-acrylamide structures has shown promise in various preclinical models, indicating potential value in studying neurological pathways . The mechanism of action for such PAMs involves binding to an allosteric site on the receptor, enhancing the channel's response to its natural neurotransmitter without directly activating it, which may lead to more refined physiological effects . This compound is provided for laboratory research use to further explore these mechanisms and applications. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-16-8-2-3-9-17(16)23-13-5-4-12-19-18(20)11-10-15-7-6-14-22-15/h2-3,6-11,14H,12-13H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKCTMHMUWARMS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCC#CCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenoxy group: This step involves the reaction of a suitable phenol derivative with a but-2-yn-1-yl halide under basic conditions to form the ether linkage.

    Formation of the acrylamide moiety: The final step involves the reaction of the furan derivative with an acrylamide precursor under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of (E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the acrylamide moiety can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Variations

Acrylamide derivatives share a common (E)-configured α,β-unsaturated carbonyl backbone but differ in substituents, which critically influence their bioactivity. Key structural variations include:

  • Heterocyclic α-Substituents : Furan-2-yl (e.g., target compound, DM490) vs. thiophen-2-yl (e.g., DM497) .
  • Amide Nitrogen Substituents: 4-(2-Methoxyphenoxy)but-2-yn-1-yl (target compound). 4-Sulfamoylphenyl (antiviral analog) . p-Tolyl (DM497) or methyl-p-tolyl (DM490) .
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name α-Substituent N-Substituent Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound Furan-2-yl 4-(2-Methoxyphenoxy)but-2-yn Not reported ~343.37 -
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Furan-2-yl 4-Sulfamoylphenyl Not reported ~318.32
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl Methyl-p-tolyl Not reported ~283.33
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl p-Tolyl Not reported ~299.40
Bananin (Adamantane-derived) - Adamantane Not reported ~517.47
Antiviral Activity
  • (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide : Inhibits SARS-CoV-2 nsp13 helicase with IC50 values of 2.3 µM (ATPase) and 13.0 µM (helicase), comparable to bananin (IC50 = 2.3–3.0 µM) but with lower helicase inhibition .
  • Target Compound: The 4-(2-methoxyphenoxy)but-2-yn-1-yl group may enhance membrane permeability compared to sulfamoylphenyl, though antiviral data is lacking .
Antinociceptive Activity
  • DM497 (Thiophen-2-yl) : Exhibits potent inhibition of α7 nicotinic acetylcholine receptors (nAChRs) and CaV2.2 channels, reducing oxaliplatin-induced neuropathic pain in mice .
  • DM490 (Furan-2-yl) : Acts as a weak α7 nAChR positive allosteric modulator, antagonizing DM497’s effects. The furan-thiophene substitution highlights the role of heterocycles in receptor specificity .
Anticancer Potential
  • Hybrid Quinazoline-Acrylamides (e.g., Compound 23) : Dual EGFR/HDAC inhibitors with IC50 values <1 µM, demonstrating how bulky N-substituents (e.g., quinazoline) enhance kinase selectivity .

Pharmacokinetic Considerations

  • Metabolic Stability : Thiophene-containing analogs (e.g., DM497) show higher metabolic stability than furan derivatives due to sulfur’s reduced susceptibility to oxidative degradation .

Biologische Aktivität

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide (CAS No. 1421586-43-7) is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenoxy substituent, and an acrylamide moiety. The molecular formula for this compound is C18H17NO4C_{18}H_{17}NO_4 with a molecular weight of 311.3 g/mol .

This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of (E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. Research suggests that compounds with similar structures may modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions such as anxiety and depression .

Potential Therapeutic Applications

  • Anti-inflammatory Properties : Initial studies indicate that derivatives of acrylamide compounds can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity : Compounds with furan rings have been investigated for their anticancer properties. The presence of the acrylamide moiety may enhance this activity through mechanisms such as apoptosis induction or cell cycle arrest.
  • Neurological Effects : Similar compounds have shown promise as positive allosteric modulators of nAChRs, which could lead to anxiolytic effects . This suggests that (E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide might also influence anxiety-related behavior.

Study 1: Anxiolytic Activity

In a study examining the effects of furan-based compounds on anxiety-like behavior in mice, it was found that certain analogs produced significant anxiolytic effects at low doses, indicating their potential for therapeutic use in anxiety disorders .

Study 2: Anticancer Effects

Research on furan-containing compounds has shown that they can inhibit tumor growth in various cancer cell lines. These findings support the hypothesis that (E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide could possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)furan-3-carboxamideStructureAnti-inflammatory
N-(4-(2-methoxyphenoxy)but-2-yne)furanStructureAnticancer
3-Furan-2-yl-N-p-tolyl-acrylamideStructureAnxiolytic activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.